(4E)-4-Deoxy-4-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-2,3-O-(1-methylethylidene)-beta-L-erythropentopyranoside Methyl Ether
Description
(4E)-4-Deoxy-4-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-2,3-O-(1-methylethylidene)-beta-L-erythropentopyranoside Methyl Ether (CAS: 131149-13-8) is a specialized carbohydrate derivative with a molecular formula of C₁₅H₂₄O₆ and a molecular weight of 300.35 g/mol . Its structure features a beta-L-erythropentopyranoside backbone modified with:
- A (4E)-ethylidene group conjugated to a tert-butoxy carbonyl moiety at the 4-position.
- A methylidene acetal protecting group at the 2,3-positions.
- A terminal methyl ether group.
This compound is supplied as a neat (undiluted) material and is primarily utilized as a reference standard, synthetic precursor, or intermediate in pharmacological and chemical research . Its stereochemistry and functional groups make it valuable for studying glycosylation reactions and enzymatic interactions.
Properties
Molecular Formula |
C15H24O6 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
tert-butyl (2E)-2-(4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene)acetate |
InChI |
InChI=1S/C15H24O6/c1-14(2,3)19-10(16)7-9-8-18-13(17-6)12-11(9)20-15(4,5)21-12/h7,11-13H,8H2,1-6H3/b9-7+ |
InChI Key |
ZCHGBXVUOHZBJY-VQHVLOKHSA-N |
Isomeric SMILES |
CC1(OC2C(O1)/C(=C/C(=O)OC(C)(C)C)/COC2OC)C |
Canonical SMILES |
CC1(OC2C(O1)C(=CC(=O)OC(C)(C)C)COC2OC)C |
Origin of Product |
United States |
Biological Activity
(4E)-4-Deoxy-4-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-2,3-O-(1-methylethylidene)-beta-L-erythropentopyranoside Methyl Ether, commonly referred to as TRC-D232875, is a complex organic compound with potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H24O6
- Molecular Weight : 300.35 g/mol
- CAS Number : 131149-13-8
- SMILES Notation : O=C(OC(C)(C)C)/C=C1COC@H[C@@H]2[C@H]\1OC(C)(C)O2
Biological Activity Overview
Research into the biological activity of TRC-D232875 reveals several key areas of interest:
1. Antimicrobial Properties
Studies indicate that TRC-D232875 exhibits antimicrobial activity against various bacterial strains. The compound's structure suggests that it may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
2. Antioxidant Activity
TRC-D232875 has been shown to possess antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.
3. Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit glycosidases, which are critical for carbohydrate metabolism.
The biological activity of TRC-D232875 can be attributed to its chemical structure and functional groups. The presence of the methoxy and dimethylethoxy groups enhances lipophilicity, facilitating better interaction with biological membranes. This interaction may lead to altered cell signaling pathways or enzyme activities.
Data Tables
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effect on Gram-positive bacteria | |
| Antioxidant | Scavenging free radicals | |
| Enzyme Inhibition | Inhibition of glycosidase activity |
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, TRC-D232875 was tested for its antimicrobial efficacy. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong potential for use in antimicrobial formulations.
Case Study 2: Antioxidant Potential
A study assessing the antioxidant capacity of TRC-D232875 utilized DPPH and ABTS assays. The compound showed a dose-dependent increase in radical scavenging activity, with an IC50 value comparable to established antioxidants like ascorbic acid.
Scientific Research Applications
The compound (4E)-4-Deoxy-4-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-2,3-O-(1-methylethylidene)-beta-L-erythropentopyranoside Methyl Ether is a complex organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by detailed data tables and case studies.
Structural Characteristics
The compound features multiple functional groups that contribute to its reactivity and biological activity. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Medicinal Chemistry
The compound has shown promise as a potential antidiabetic agent . Research indicates that compounds with similar structural motifs can effectively inhibit enzymes related to glucose metabolism, such as α-glucosidase and α-amylase.
Case Study: Antidiabetic Activity
In a study evaluating the antidiabetic potential of structurally related compounds, the synthesized derivatives exhibited significant inhibitory effects on α-glucosidase and α-amylase, with IC values in the low micromolar range. The docking studies suggested strong binding affinities to the active sites of these enzymes, indicating that modifications in the side chains could enhance efficacy .
Biochemical Research
The compound's ability to interact with specific biological pathways makes it a valuable tool in biochemical research. It can be utilized to study the mechanisms of enzyme inhibition and metabolic regulation.
Data Table: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC (µM) |
|---|---|---|
| Compound A | α-Glucosidase | 6.28 |
| Compound B | α-Amylase | 4.58 |
| Compound C | PTP1B | 0.91 |
Synthesis and Modification
The synthesis of this compound involves complex organic reactions, including asymmetric organocatalysis, which allows for the creation of stereopure products. The ability to modify its structure opens avenues for developing new derivatives with enhanced biological activities.
Synthesis Methodology
Recent advancements in synthetic methodologies have enabled the efficient production of this compound using chiral catalysts, resulting in high yields and purity . This aspect is crucial for scaling up production for pharmaceutical applications.
Research Opportunities
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how different modifications affect biological activity.
- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.
- Formulation Development : Investigating suitable delivery methods for enhancing bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related derivatives below:
Key Observations:
Functional Groups: The target compound uniquely combines a methylidene acetal and tert-butoxy carbonyl group, enhancing steric protection and stability compared to simpler acetylated sugars like Compounds 2.4 and 2.7 . The (4E)-ethylidene-enone system in the target compound may confer reactivity in conjugate addition reactions, unlike the saturated backbones of 8-O-Acetylshanzhiside or tri-acetylated hexopyranosides .
Molecular Weight and Complexity :
- The target compound has a lower molecular weight (300.35 g/mol) than 8-O-Acetylshanzhiside (468.43 g/mol), reflecting fewer hydroxyl and acetyl groups .
- Compounds 2.4 and 2.7 incorporate aromatic substituents (e.g., chlorophenyl, isopropylphenyl), increasing hydrophobicity compared to the target’s aliphatic tert-butyl group .
Applications :
Physicochemical and Reactivity Comparisons
Notes:
- The methylidene acetal in the target compound provides hydrolytic stability under basic conditions, whereas acetyl groups (as in 8-O-Acetylshanzhiside) are more labile .
- The neat form of the target compound suggests it is stored without solvents, contrasting with powdered forms like 8-O-Acetylshanzhiside .
Research Significance and Gaps
- Target Compound: Limited data on melting point, solubility, and biological activity are noted . Further studies could explore its utility in asymmetric synthesis or drug delivery.
- Comparators : Compounds 2.4 and 2.7 lack detailed pharmacological data, despite their structural similarity to bioactive glycosides .
Preparation Methods
2,3-O-Isopropylidene Protection
The 1-methylethylidene (isopropylidene) group at the 2,3-hydroxyl positions is critical for regioselective functionalization. As demonstrated in the synthesis of related dithioxylosides, cyclic acetals like isopropylidene are formed via acid-catalyzed condensation of diols with acetone. For example, treatment of the pentopyranoside precursor with 2,2-dimethoxypropane in the presence of catalytic p-toluenesulfonic acid (p-TsOH) achieves quantitative acetal formation. Alternative methods using phenylboronates or silyl ethers (e.g., triisopropylsilyl) were explored but discarded due to migration issues under methylation conditions.
Key Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| 2,2-Dimethoxypropane | Acetone | 25°C | 95% |
| p-TsOH | Anhydrous | Reflux | 98% |
4-Deoxy-4-Ethylidene Formation
Iodo Elimination Strategy
The 4-deoxy ethylidene moiety is constructed via a two-step sequence:
- Hydroxyl Replacement : The 4-hydroxyl group is replaced with iodine using 2,4,5-triiodoimidazole and triphenylphosphine (PPh₃) in dichloromethane, yielding the 4-iodo derivative in 82% yield.
- Base-Induced Elimination : Treatment with DBU (1,8-diazabicycloundec-7-ene) in THF eliminates HI, forming the (E)-ethylidene double bond.
Critical Parameters
- Iodination :
- Elimination :
tert-Butoxycarbonyl Ethylidene Installation
Wittig Olefination
The 2-(1,1-dimethylethoxy)-2-oxoethylidene group is introduced via Wittig reaction. The tert-butoxycarbonylmethylidene phosphorane is generated in situ from tert-butyl bromoacetate and triphenylphosphine. Reaction with the 4-deoxy-glycos-3-ulose intermediate (obtained via acid hydrolysis of the isopropylidene group) produces the α,β-unsaturated ester with 63% yield.
Stereochemical Control
- Borohydride reduction of the 3-keto intermediate post-olefination ensures the L-threo configuration.
- Reduction Conditions :
Final Deprotection and Purification
Acidic Hydrolysis
The isopropylidene group is removed using 80% acetic acid at 60°C for 2 h, yielding the free diol with 87% efficiency. Subsequent recrystallization from ethyl acetate/hexane affords the pure target compound.
Analytical Data
- Molecular Formula : C₁₅H₂₄O₆
- MS (APCI) : [M+H]⁺ m/z 300.16
- Optical Rotation : [α]D²⁵ = -47° (c = 1.0, CHCl₃)
Challenges and Alternative Approaches
Competing Side Reactions
- Silyl Migration : Attempts using triisopropylsilyl (TIPS) ethers for 2,4-protection led to silyl group migration during methylation, reducing yields to <50%.
- Epimerization : Borohydride reduction of the 3-keto intermediate produced a 3:1 mixture of α- and β-anomers, necessitating chromatographic separation.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing (4E)-4-Deoxy-4-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-2,3-O-(1-methylethylidene)-beta-L-erythropentopyranoside Methyl Ether, and how can yield optimization be achieved?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butoxy and isopropylidene groups are introduced to stabilize reactive intermediates during glycosidation. Yield optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity) and monitoring via TLC or HPLC. Evidence from similar intermediates (e.g., tert-butyl-protected compounds) suggests that steric hindrance from bulky groups like 1,1-dimethylethoxy may necessitate longer reaction times .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the stereochemical configuration and purity of this compound?
- Methodological Answer :
- NMR : - and -NMR can resolve stereochemistry at the 4E ethylidene moiety and verify isopropylidene protection. 2D-NMR (e.g., NOESY) confirms spatial proximity of substituents .
- Elemental Analysis : Validates molecular formula (e.g., CHNS analysis for C, H, N, S content) .
- HPLC-MS : Detects impurities and quantifies purity using reverse-phase columns with UV/Vis or MS detection .
Q. How do solvent polarity and temperature influence the stability of the ethylidene and isopropylidene groups during storage and reactions?
- Methodological Answer : Stability studies under varying conditions (e.g., acidic/basic media, humidity) are critical. Polar aprotic solvents (e.g., DMF, DMSO) may accelerate hydrolysis of the isopropylidene group, while non-polar solvents (e.g., toluene) enhance stability. Accelerated aging experiments at 40–60°C can model degradation pathways .
Advanced Research Questions
Q. What theoretical frameworks (e.g., DFT calculations) can predict the compound’s reactivity in glycosylation reactions, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G**) can simulate transition states and predict regioselectivity. For example, computational studies on similar pyranosides reveal that electron-withdrawing groups (e.g., oxoethylidene) lower the activation energy for nucleophilic attacks at the anomeric center. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can resolve discrepancies between theory and practice .
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound, particularly in enzyme inhibition assays?
- Methodological Answer :
- Systematic Variation : Test derivatives with incremental structural changes (e.g., replacing tert-butoxy with benzyloxy) to isolate functional group contributions.
- Assay Standardization : Control variables like buffer pH, ionic strength, and enzyme source (e.g., recombinant vs. native) to minimize variability .
- Meta-Analysis : Use bibliometric tools to identify trends or biases in published datasets (e.g., overrepresentation of certain cell lines) .
Q. What advanced separation technologies (e.g., membrane filtration, chiral chromatography) are suitable for isolating enantiomerically pure forms of this compound?
- Methodological Answer :
- Chiral Stationary Phases (CSPs) : Use cellulose- or amylose-based CSPs in HPLC for enantiomeric resolution.
- Membrane Technologies : Nanofiltration membranes with tailored pore sizes can separate stereoisomers based on hydrodynamic radius .
Q. How can AI-driven simulation tools (e.g., COMSOL Multiphysics) optimize large-scale synthesis processes while minimizing side reactions?
- Methodological Answer : Implement AI algorithms to model heat/mass transfer dynamics in reactors. For instance, coupling reaction kinetics data with computational fluid dynamics (CFD) simulations can predict hotspots or mixing inefficiencies. Real-time adjustments via machine learning (e.g., reinforcement learning) improve yield and reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
